2,4-Dioxo-4-phenylbutanoic acid

Enzyme Inhibition Ureidoglycolate Lyase Purine Catabolism

2,4-Dioxo-4-phenylbutanoic acid (DPBA), also known as benzoylpyruvic acid, is an organic compound characterized by a phenyl-substituted butanoic acid backbone with two ketone functionalities at the 2- and 4-positions. Its molecular formula is C10H8O4 with a molecular weight of 192.17 g/mol.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 5817-92-5
Cat. No. B1221428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-4-phenylbutanoic acid
CAS5817-92-5
Synonyms2,4-dioxo-4-phenylbutanoic acid
DKA acid
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O
InChIInChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
InChIKeyJGKFWCXVYCDKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-4-phenylbutanoic Acid (CAS 5817-92-5): Chemical Profile and Procurement Specifications


2,4-Dioxo-4-phenylbutanoic acid (DPBA), also known as benzoylpyruvic acid, is an organic compound characterized by a phenyl-substituted butanoic acid backbone with two ketone functionalities at the 2- and 4-positions [1]. Its molecular formula is C10H8O4 with a molecular weight of 192.17 g/mol . This compound is a versatile intermediate and a potent enzyme inhibitor, recognized as among the most potent competitive inhibitors reported for lyase enzymes [2]. Its structure is defined by the 2,4-dioxocarboxylate moiety, which is crucial for its unique biochemical interactions [3].

Why In-Class Analogs Cannot Simply Substitute for 2,4-Dioxo-4-phenylbutanoic Acid (CAS 5817-92-5)


Generic substitution fails due to the compound's unique 2,4-dioxocarboxylate pharmacophore, which is critical for its specific and potent inhibitory activity [1]. Structural analogs, such as simple 2,4-dioxobutanoic acids or derivatives lacking the phenyl ring or having modified substituents, exhibit dramatically reduced or absent activity against key targets like ureidoglycolate lyase and viral endonucleases [2]. The precise geometry and electronic properties of the phenyl-substituted core are essential for mimicking the transient species in lyase catalysis [3] and for chelating active-site metal ions in endonucleases [4]. This molecular specificity, documented through quantitative binding and inhibition assays, precludes the interchangeability with other 2,4-dioxo acids, which would result in significant loss of function and experimental reproducibility.

Quantitative Differentiation of 2,4-Dioxo-4-phenylbutanoic Acid (CAS 5817-92-5) vs. Closest Analogs


Unmatched Competitive Inhibition of Ureidoglycolate Lyase: 2.2 nM Ki

2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a competitive inhibitor of ureidoglycolate lyase (UGL) with an exceptional Ki of 2.2 nM [1]. This places it among the most potent competitive inhibitors ever reported for a lyase enzyme. The inhibitor class, compounds containing a 2,4-dioxocarboxylate moiety, was designed to mimic transient species in lyase catalysis; however, the phenyl-substituted DPBA is explicitly identified as the 'most potent' member [1].

Enzyme Inhibition Ureidoglycolate Lyase Purine Catabolism

Potent Inhibition of Viral Endonucleases: Active-Site Metal Chelation

DPBA is a well-characterized inhibitor of the cap-snatching endonuclease found in influenza and other bunyaviruses [1][2]. It acts by chelating the two active-site manganese ions (M1 and M2) [2][3]. While quantitative IC50 values from head-to-head comparisons are sparse in the primary literature, the compound is a standard reference inhibitor for this target class due to its specific binding mode. It also increases the thermal stability of the Andes virus (ANDV) L-protein endonuclease domain, with a melting temperature (Tm) shift observed in the presence of 100 μM DPBA [4].

Antiviral Endonuclease Inhibitor Influenza Bunyavirus

Defined Tautomeric and Complexation Behavior vs. Closely Related Diketo Acids

Quantum mechanical calculations have elucidated the unique tautomeric preferences and complexation behavior of DPBA and its derivatives in both gas phase and solution [1]. The study shows that electron delocalization and intramolecular H-bonds substantially affect the potential energy surface, with enolic tautomers being more stable than diketo forms across all calculated levels and phases [1]. This defined behavior contrasts with other 2,4-dioxobutanoic acids, where the balance of tautomers and their metal-binding properties can differ significantly based on substitution, impacting their use in designing metal-organic frameworks or understanding structure-activity relationships.

Computational Chemistry Tautomerism Metal Complexation

Proven Versatility as a Synthetic Building Block for Complex Heterocycles

DPBA serves as a key intermediate for the synthesis of complex polycyclic structures. For example, its condensation with naphthalene-2,7-diol yields 6-hydroxy-1-oxo-9-phenyl-1H-phenalene-7-carboxylic acid, a precursor to arylphenalenones and naphthoxanthenones related to natural pigments [1]. While other 4-aryl-2,4-dioxobutanoic acids can undergo analogous reactions, the specific phenyl substituent on DPBA provides a defined entry point into a specific class of phenyl-substituted heterocycles, making it the reagent of choice for this particular synthetic route [1].

Synthetic Chemistry Heterocycle Synthesis Natural Product Analogs

Optimal Scientific and Procurement Use-Cases for 2,4-Dioxo-4-phenylbutanoic Acid (CAS 5817-92-5)


Definitive Probe for Ureidoglycolate Lyase (UGL) in Purine Catabolism Studies

When the research objective is to achieve maximum inhibition of ureidoglycolate lyase (UGL) for kinetic studies, structural biology, or pathway dissection, 2,4-dioxo-4-phenylbutanoic acid (DPBA) is the non-negotiable reagent. Its extraordinary Ki of 2.2 nM [1] makes it the most potent known competitive inhibitor for this enzyme class, ensuring complete and specific inhibition at minimal concentrations, which is critical for reducing off-target effects and accurately modeling enzyme function. Procurement of DPBA is essential for any lab conducting advanced studies on UGL or purine metabolism.

Reference Inhibitor for Validating Novel Viral Endonuclease Inhibitors

In antiviral drug discovery programs targeting the cap-snatching endonuclease of influenza, bunyaviruses, or arenaviruses, DPBA is a crucial control compound. Its well-defined mechanism of chelating active-site metal ions and its use in co-crystallization studies [1] provide a structural and functional benchmark for evaluating new chemical entities. Procuring DPBA is necessary for validating high-throughput screening hits and for understanding the binding mode and potential resistance profiles of next-generation antiviral candidates.

Key Intermediate for the Synthesis of Specific Phenyl-Substituted Phenalenones

For synthetic chemists aiming to construct the 6-hydroxy-1-oxo-9-phenyl-1H-phenalene-7-carboxylic acid scaffold or related naphthoxanthenones [1], 2,4-dioxo-4-phenylbutanoic acid is the singular, required building block. No other 4-aryl-2,4-dioxobutanoic acid will produce the desired phenyl-substituted core structure. Procuring this specific compound is therefore a prerequisite for executing this established synthetic route and accessing this class of complex, pigment-related heterocycles.

Metal Complexation Studies Requiring a Defined Chelating Diketo Acid

Given its computationally and experimentally characterized tautomeric profile and its ability to chelate metal ions like Cu(II) and Mn(II) [1][2], DPBA is an excellent candidate for studies in coordination chemistry and materials science. Its predictable behavior, particularly the stability of its enolic tautomers [3], provides a more reliable platform for designing metal-organic frameworks or studying metal-ligand interactions compared to other diketo acids with less well-defined or more variable coordination chemistry.

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